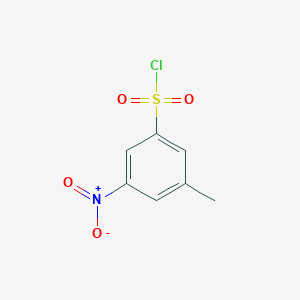

3-Methyl-5-nitrobenzene-1-sulfonyl chloride

Vue d'ensemble

Description

The compound of interest, 3-Methyl-5-nitrobenzene-1-sulfonyl chloride, is a chemical entity that belongs to the class of organic compounds known as sulfonamides. It is characterized by a benzene ring substituted with a nitro group, a methyl group, and a sulfonyl chloride group. This compound is related to various other sulfonamide derivatives that have been synthesized and studied for their chemical reactivity, molecular structure, and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

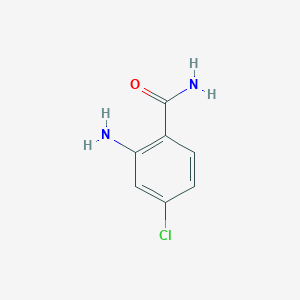

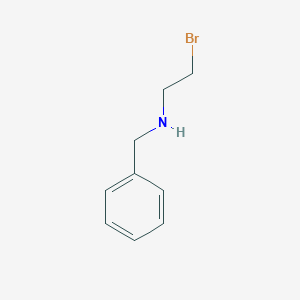

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For instance, a new compound N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide was derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride . Similarly, 4-chloro-3-nitrobenzene sulfonamide derivatives were synthesized from 4-chloro-3-nitrobenzene sulfonyl chloride by reacting with various amino acid esters and amines . These methods demonstrate the versatility of sulfonyl chlorides in forming sulfonamide bonds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using techniques such as X-ray diffraction and electron diffraction. For example, the molecular structure of methyl-2-nitrophenyl sulphide was determined in the gas phase by electron diffraction, providing detailed information on bond lengths and angles . Similarly, the crystal and molecular-electronic structure of two new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were investigated, revealing the organization of the molecules in the crystal state and the nature of intramolecular hydrogen bonds .

Chemical Reactions Analysis

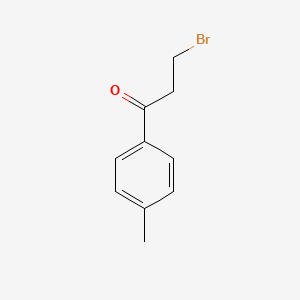

Sulfonamide derivatives can participate in various chemical reactions. The water-soluble dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, related to sulfonamide chemistry, were found to selectively modify amino acids such as tryptophan and cysteine in aqueous solutions . Additionally, iron sulfide was used to catalyze a redox/condensation cascade reaction between 2-amino/hydroxy nitrobenzenes and activated methyl groups, showcasing the reactivity of nitrobenzene derivatives in the presence of catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The crystal structure of 2-(4'-carbomethoxy-2'-nitrophenylsulfonyl)-1,3,5-trimethylbenzene showed a twist-nitro-proximal conformation, indicating the influence of substituents on the overall molecular conformation . The kinetic investigation of the sigma-adduct forming reactions of nitrobenzene derivatives with substituted anilines in dimethyl sulfoxide provided insights into the rate-limiting steps and the influence of substituents on reaction rates .

Applications De Recherche Scientifique

Gas-phase Electron Diffraction and Quantum Chemical Study

A study by Petrov et al. (2009) explored the gas-phase structure of 4-nitrobenzene sulfonyl chloride using electron diffraction and quantum chemical methods. This research contributes to understanding the molecular structure and properties of nitrobenzene sulfonyl chloride derivatives, including 3-methyl-5-nitrobenzene-1-sulfonyl chloride (Petrov et al., 2009).

Sulfonylcarbamimidic Azides from Sulfonyl Chlorides

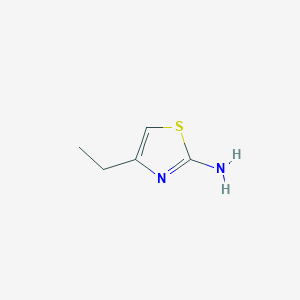

PeetNorton et al. (1987) investigated the reaction of o-nitrobenzenesulfonyl chloride with 5-aminotetrazole, leading to novel compounds. This research demonstrates the reactivity of sulfonyl chlorides, including 3-methyl-5-nitrobenzene-1-sulfonyl chloride, in producing sulfonamide derivatives (PeetNorton et al., 1987).

Intramolecular Sulphur—Oxygen Interaction in Organosulphur Compounds

Kucsman et al. (1989) conducted an X-ray diffraction study to understand the intramolecular interactions in organosulphur compounds, including nitrobenzenesulphenyl chlorides. This research helps in comprehending the molecular behavior of related compounds like 3-methyl-5-nitrobenzene-1-sulfonyl chloride (Kucsman et al., 1989).

Green Synthesis of 3-Nitrobenzenesulfonyl Chloride

A study by Chen Zhong-xiu (2009) focused on developing a novel, environmentally friendly synthesis method for 3-nitrobenzenesulfonyl chloride. This research is relevant for understanding the green chemistry approaches in synthesizing derivatives of 3-methyl-5-nitrobenzene-1-sulfonyl chloride (Chen Zhong-xiu, 2009).

Liquid-Membrane Type Ion Selective Electrode

Sugawara et al. (1976) explored the use of nitrobenzene extracts in ion-selective electrodes. This research indicates potential applications of nitrobenzene sulfonyl chlorides, including 3-methyl-5-nitrobenzene-1-sulfonyl chloride, in analytical chemistry (Sugawara et al., 1976).

Aromatic Sulfonylation

Kohara et al. (1970) examined the sulfonylation of aromatic compounds, which can include studies on molecules like 3-methyl-5-nitrobenzene-1-sulfonyl chloride. This research provides insights into the chemical reactivity and potential applications in synthetic chemistry (Kohara et al., 1970).

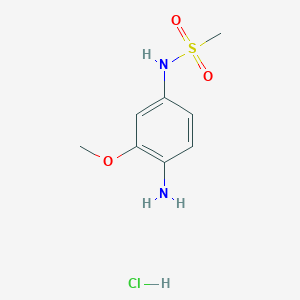

Antimicrobial Activity and Docking Studies

A study by Kumar et al. (2020) on 4-chloro-3-nitrobenzene sulfonamide derivatives, synthesized from sulfonyl chlorides, reveals potential antimicrobial applications. This implies possible biomedical applications for compounds like 3-methyl-5-nitrobenzene-1-sulfonyl chloride (Kumar et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

3-methyl-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-5-2-6(9(10)11)4-7(3-5)14(8,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASIURWVNGTWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496483 | |

| Record name | 3-Methyl-5-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-nitrobenzene-1-sulfonyl chloride | |

CAS RN |

342422-23-5 | |

| Record name | 3-Methyl-5-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)